molecular formula C20H24N4S B11233599 1-Benzyl-N-{6-ethylthieno[2,3-D]pyrimidin-4-YL}piperidin-4-amine

1-Benzyl-N-{6-ethylthieno[2,3-D]pyrimidin-4-YL}piperidin-4-amine

Cat. No.: B11233599
M. Wt: 352.5 g/mol
InChI Key: SYDLODZYNCJFKZ-UHFFFAOYSA-N
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Description

1-Benzyl-N-{6-ethylthieno[2,3-D]pyrimidin-4-YL}piperidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, an ethylthieno group, and a piperidin-4-amine moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 1-Benzyl-N-{6-ethylthieno[2,3-D]pyrimidin-4-YL}piperidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.

    Introduction of the benzyl group: This step involves the alkylation of the thienopyrimidine core with a benzyl halide under basic conditions.

    Attachment of the piperidin-4-amine moiety: This can be done through a nucleophilic substitution reaction, where the piperidine derivative is introduced to the benzylated thienopyrimidine intermediate.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

1-Benzyl-N-{6-ethylthieno[2,3-D]pyrimidin-4-YL}piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-N-{6-ethylthieno[2,3-D]pyrimidin-4-YL}piperidin-4-amine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound can be investigated for its potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-N-{6-ethylthieno[2,3-D]pyrimidin-4-YL}piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of protein kinases or other enzymes involved in cell signaling pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

1-Benzyl-N-{6-ethylthieno[2,3-D]pyrimidin-4-YL}piperidin-4-amine can be compared with other similar compounds, such as:

    1-Benzyl-N-{5,6-dimethylthieno[2,3-D]pyrimidin-4-YL}pyrrolidin-3-amine: This compound has a similar thienopyrimidine core but differs in the substitution pattern and the presence of a pyrrolidin-3-amine moiety.

    4-Amino-1-(7H-pyrrolo[2,3-D]pyrimidin-4-YL)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have different substitution patterns compared to the target compound.

Properties

Molecular Formula

C20H24N4S

Molecular Weight

352.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6-ethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H24N4S/c1-2-17-12-18-19(21-14-22-20(18)25-17)23-16-8-10-24(11-9-16)13-15-6-4-3-5-7-15/h3-7,12,14,16H,2,8-11,13H2,1H3,(H,21,22,23)

InChI Key

SYDLODZYNCJFKZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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